molecular formula C18H16N4O9S2 B1196499 Benzoic acid, 2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfo- CAS No. 68957-71-1

Benzoic acid, 2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfo-

Cat. No.: B1196499
CAS No.: 68957-71-1
M. Wt: 496.5 g/mol
InChI Key: CKYHLFDDWMUMHB-UHFFFAOYSA-N
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Description

. This compound is primarily used as a dye and has applications in various scientific research fields.

Preparation Methods

The synthesis of acid yellow 54 free acid involves several steps. One common method includes the diazotization of 5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazole, followed by coupling with 4-sulfobenzoic acid. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Acid yellow 54 free acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acid yellow 54 free acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acid yellow 54 free acid involves its interaction with specific molecular targets. The compound’s sulfonyl and hydroxyl groups enable it to bind to proteins and other biomolecules, affecting their function. The azo group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Acid yellow 54 free acid is unique due to its specific structural features, such as the presence of both sulfonyl and hydroxyl groups on the benzene ring. Similar compounds include:

These structural differences contribute to the distinct chemical and physical properties of acid yellow 54 free acid, making it suitable for specific applications in research and industry.

Properties

68957-71-1

Molecular Formula

C18H16N4O9S2

Molecular Weight

496.5 g/mol

IUPAC Name

2-[[5-methyl-2-(2-methyl-4-sulfophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfobenzoic acid

InChI

InChI=1S/C18H16N4O9S2/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31)

InChI Key

CKYHLFDDWMUMHB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O

10127-05-6

Pictograms

Acute Toxic; Irritant; Health Hazard

synonyms

2-(5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazol-4-ylazo)-4-sulfobenzoic acid
326203-A
Acid Yellow 54

Origin of Product

United States

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